1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a cyclohexylamino group, an isopropyl group, and a pyrido[1,2-a]benzimidazole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity or biological effects, making it a valuable subject of study in various fields .
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-14(2)16-12-20(23-15-8-4-3-5-9-15)25-19-11-7-6-10-18(19)24-21(25)17(16)13-22/h6-7,10-12,14-15,23H,3-5,8-9H2,1-2H3 |
InChI Key |
ULVPFHBRNOJSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N |
Origin of Product |
United States |
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